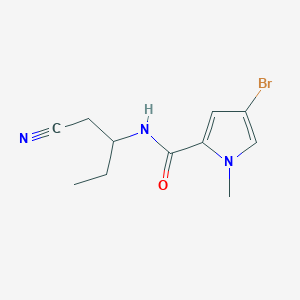![molecular formula C9H6ClN5 B7555899 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile, also known as CCT007093, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its anti-cancer effects by inhibiting the activity of a protein called CDK7, which is involved in the regulation of gene transcription. CDK7 is a key component of the transcriptional machinery that controls the expression of genes involved in cell cycle progression and DNA damage response. By inhibiting CDK7, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile disrupts the transcriptional machinery and prevents the expression of genes that are necessary for cancer cell growth and survival.
Biochemical and physiological effects:
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of RNA polymerase II, a key enzyme involved in transcription, and decreases the expression of genes involved in cell cycle progression and DNA damage response. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a highly specific inhibitor of CDK7, which makes it a valuable tool for studying the role of CDK7 in cancer biology. However, its potency and selectivity may vary depending on the cell line and experimental conditions used. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor, which may limit its use in certain experimental settings, such as in vivo studies.
Orientations Futures
There are several future directions for the development and application of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the development of more potent and selective CDK7 inhibitors that can be used in vivo. Additionally, the combination of 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile with other cancer treatments, such as immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that can predict the response to 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile may help to personalize cancer treatment and improve patient outcomes.
Conclusion:
In conclusion, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile is a small molecule inhibitor that has shown promising anti-cancer effects in preclinical studies. Its mechanism of action involves the inhibition of CDK7, which is involved in the regulation of gene transcription. 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has several advantages and limitations for lab experiments, and there are several future directions for its development and application in cancer treatment.
Méthodes De Synthèse
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile can be synthesized using a multistep process that involves the reaction of 2-chloro-3-pyridinemethanol with sodium azide, followed by the reaction with ethyl cyanoacetate and triethylamine. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, 1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
1-[(2-chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-9-7(2-1-3-12-9)5-15-6-13-8(4-11)14-15/h1-3,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPJFRWDFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=NC(=N2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
![2-[Benzylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555833.png)
![2-[2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl(methyl)amino]propanoic acid](/img/structure/B7555843.png)
![2-[(3-Bromophenyl)sulfonyl-methylamino]propanoic acid](/img/structure/B7555849.png)
![3-[4-(1,3-Benzodioxol-5-yl)butan-2-ylamino]pentanenitrile](/img/structure/B7555854.png)

![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7555886.png)


